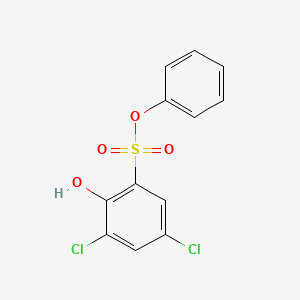

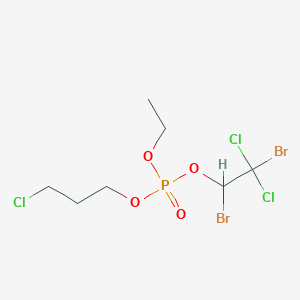

2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate is an organophosphate compound known for its use as an insecticide. It is commonly referred to by its trade name, Naled . This compound is characterized by its colorless to white solid or straw-colored liquid appearance and slightly pungent odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate involves the reaction of dimethyl phosphate with 1,2-dibromo-2,2-dichloroethane under controlled conditions . The reaction typically requires anhydrous conditions and protection from light to prevent degradation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound must be stored away from light and under normal pressure and temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to release bromide and revert to dichlorvos.

Oxidation and Reduction: It is susceptible to oxidation and reduction reactions, especially when exposed to strong oxidizers or reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include water, strong oxidizers, and reducing agents. The reactions typically occur under ambient conditions but may require specific catalysts or solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions include dichlorvos, bromide ions, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death in insects . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Dichlorvos: Another organophosphate insecticide with a similar mechanism of action.

Malathion: An organophosphate compound used for similar purposes but with different chemical properties.

Parathion: A more toxic organophosphate insecticide with a similar mode of action.

Uniqueness

2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its stability under anhydrous conditions and effectiveness in pest control make it a valuable compound in both agricultural and research settings .

Properties

CAS No. |

64050-68-6 |

|---|---|

Molecular Formula |

C7H12Br2Cl3O4P |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

3-chloropropyl (1,2-dibromo-2,2-dichloroethyl) ethyl phosphate |

InChI |

InChI=1S/C7H12Br2Cl3O4P/c1-2-14-17(13,15-5-3-4-10)16-6(8)7(9,11)12/h6H,2-5H2,1H3 |

InChI Key |

QHQZQPWXCNVOKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCCCCl)OC(C(Cl)(Cl)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)

![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)

![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)

arsane](/img/structure/B14507262.png)